molecular formula C7H5NO2S B3263237 Thieno[2,3-b]pyridine 1,1-dioxide CAS No. 37049-39-1

Thieno[2,3-b]pyridine 1,1-dioxide

Cat. No.: B3263237
CAS No.: 37049-39-1
M. Wt: 167.19 g/mol
InChI Key: UJQZDWTZLUNKAH-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine 1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thieno[2,3-b]pyridine family, known for their potential in medicinal chemistry, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine 1,1-dioxide is a potent class of antiproliferative agents . The reported targets of this compound include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . These targets play crucial roles in various cellular processes, including DNA repair, cell division, signal transduction, and inflammation.

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, it inhibits the activity of tyrosyl DNA phosphodiesterase 1, an enzyme involved in the repair of DNA damage . It also modulates the activity of the adenosine A2A receptor, a G-protein coupled receptor involved in various cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell proliferation and survival. By inhibiting tyrosyl DNA phosphodiesterase 1, it disrupts the DNA repair mechanism, leading to cell death . By modulating the adenosine A2A receptor, it can influence various signaling pathways, potentially leading to changes in cell behavior .

Pharmacokinetics

One of the main issues encountered for their clinical application is their low water solubility . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is primarily the inhibition of cell proliferation. This is observed as growth restriction, rounding and blebbing of the plasma membrane, an increase in the G2/M phase population in the cell cycle, and a decrease in motility in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low water solubility could limit its effectiveness in aqueous environments . Strategies such as loading the compound into a polymer matrix for water solubilisation have been explored to overcome this limitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . Another approach involves the use of 3-cyanopyridine-2-thiolate as a key intermediate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Thieno[2,3-b]pyridine 1,1-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyridine 1,1-dioxide stands out due to its unique structural features and the presence of the 1,1-dioxide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to act as a Pim-1 kinase inhibitor and modulate multidrug resistance mechanisms highlights its potential as a versatile therapeutic agent .

Properties

IUPAC Name

thieno[2,3-b]pyridine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-11(10)5-3-6-2-1-4-8-7(6)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZDWTZLUNKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 2
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 3
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 4
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 5
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 6
Thieno[2,3-b]pyridine 1,1-dioxide

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